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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPOS), a

precursor material with applications in advanced material science. While direct applications in

drug development are not widely documented, its use in creating precise silica coatings is

relevant for various biomedical technologies, including drug delivery systems, medical device

coatings, and biosensors. This document covers its chemical and physical properties, safety

and handling protocols, and a detailed look into its primary application in Atomic Layer

Deposition (ALD).

Chemical and Physical Properties
Tris(tert-pentoxy)silanol is an organosilicon compound with the chemical formula

C15H34O4Si.[1][2] It is a colorless liquid at room temperature.[2] The presence of a silanol

group (-Si-OH) and three bulky tert-pentoxy groups gives it unique reactivity and physical

characteristics.[3]

Table 1: Physical and Chemical Properties of Tris(tert-pentoxy)silanol
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Property Value Source

Molecular Formula C15H34O4Si [1][2]

Molecular Weight 306.51 g/mol [2][4]

CAS Number 17906-35-3 [2][5]

Appearance Clear, colorless liquid [2]

Density 0.944 g/mL at 25 °C [4][5]

Boiling Point 96-99 °C at 2-3 mmHg [4][5]

Flash Point 106 °C (222.8 °F) - closed cup [6]

Safety Data and Handling Precautions
Understanding the safety profile of Tris(tert-pentoxy)silanol is crucial for its safe handling in a

laboratory or manufacturing setting. The following tables summarize the key hazard

classifications and recommended handling procedures based on available Safety Data Sheets

(SDS).

Hazard Identification and Classification
Table 2: GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement

Chronic Aquatic Toxicity Category 4
H413: May cause long lasting

harmful effects to aquatic life.

Source:[6]

It is important to note that while some suppliers do not classify this substance as hazardous

under GHS, others indicate a chronic aquatic hazard.[6] Therefore, release into the

environment should be avoided.

Recommended Personal Protective Equipment (PPE)
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Table 3: Personal Protective Equipment (PPE) Recommendations

Protection Type Recommendation

Eye/Face Protection
Chemical safety goggles. Contact lenses should

not be worn.

Hand Protection Neoprene or nitrile rubber gloves.

Skin and Body Protection Wear suitable protective clothing.

Respiratory Protection

Use in a well-ventilated area. If vapors or mists

are generated, a NIOSH-certified organic vapor

respirator is recommended.

Source: Gelest Inc. SDS

First Aid Measures
Table 4: First Aid Procedures

Exposure Route First Aid Measures

Inhalation

Move victim to fresh air and keep at rest in a

comfortable position for breathing. Seek medical

advice if you feel unwell.

Skin Contact

Remove contaminated clothing and shoes.

Wash skin with plenty of soap and water. If skin

irritation occurs, get medical advice/attention.

Eye Contact

Immediately flush eyes thoroughly with water for

at least 15 minutes. Remove contact lenses if

present and easy to do. Continue rinsing. Get

medical advice/attention.

Ingestion

Never give anything by mouth to an

unconscious person. Get medical

advice/attention.
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Source: Gelest Inc. SDS

Experimental Protocols: Application in Atomic Layer
Deposition (ALD)
The primary documented application of Tris(tert-pentoxy)silanol is as a precursor for the

deposition of silicon dioxide (SiO2) thin films via Atomic Layer Deposition (ALD). ALD is a thin

film deposition technique that allows for atomic-scale thickness control and conformity, which is

critical in the fabrication of microelectronics and increasingly in biomedical devices.

Mechanism of SiO2 Deposition using Tris(tert-
pentoxy)silanol
The ALD of SiO2 using TPOS is a catalyzed process. It is believed to involve the growth of

siloxane polymer chains at catalytic sites on the substrate surface, followed by cross-linking of

these chains to form a dense SiO2 film.[1] The growth rate is dependent on factors such as

substrate temperature, precursor pressure, and exposure time.[1]

Below is a DOT script for a diagram illustrating the proposed mechanism for rapid SiO2 ALD

using Tris(tert-pentoxy)silanol.
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Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol

Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol
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Caption: Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol

Example Experimental Parameters for SiO2 ALD
The following table summarizes typical experimental parameters for the rapid atomic layer

deposition of SiO2 using Tris(tert-pentoxy)silanol as the precursor and trimethylaluminum
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(TMA) as the catalyst.

Table 5: Example ALD Process Parameters

Parameter Value

Precursor Tris(tert-pentoxy)silanol (TPOS)

Catalyst Trimethylaluminum (TMA)

Deposition Temperature 140 - 230 °C

Deposition Pressure ~0.6 Torr

TMA Pulse Time 0.02 - 2 seconds

TMA Purge Time 4 - 60 seconds

TPOS Pulse Time 10 - 110 seconds

TPOS Purge Time 10 - 600 seconds

Carrier Gas Argon (Ar)

Source:[7]

It is important to note that the optimal parameters can vary depending on the specific ALD

reactor, substrate, and desired film properties.

The experimental workflow for a single cycle of SiO2 ALD using TPOS is a sequential process.

The following diagram illustrates this workflow.
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Experimental Workflow for One ALD Cycle of SiO2 using TPOS

Experimental Workflow for One ALD Cycle of SiO2 using TPOS

Start Cycle
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Pulse Tris(tert-pentoxy)silanol (TPOS)

Purge with Inert Gas

End Cycle
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Caption: Experimental Workflow for One ALD Cycle of SiO2 using TPOS
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Biological Signaling Pathways and Relevance to
Drug Development
Based on extensive literature searches, there is currently no publicly available information to

suggest that Tris(tert-pentoxy)silanol is involved in any biological signaling pathways. Its

primary application lies in materials science as a precursor for inorganic thin films.

However, for professionals in drug development, the relevance of this compound is indirect and

lies in the advanced materials it can create. The ability to deposit highly uniform and conformal

layers of SiO2 has potential applications in:

Drug Delivery: Creating precisely coated nanoparticles or microparticles for controlled

release of therapeutics.

Medical Implants: Modifying the surface of implants to improve biocompatibility and reduce

rejection.

Biosensors and Diagnostics: Fabricating sensitive and stable sensor surfaces for detecting

biomarkers.

Conclusion
Tris(tert-pentoxy)silanol is a valuable precursor for the deposition of high-quality silicon

dioxide thin films using Atomic Layer Deposition. While it does not have direct biological

activity, the materials it can produce have significant potential in various aspects of biomedical

research and drug development. Proper safety precautions, including the use of appropriate

personal protective equipment and adherence to safe handling procedures, are essential when

working with this compound. Further research may uncover new applications for TPOS and the

advanced materials it can generate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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